1-[3-(Trifluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride
Description
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Properties
IUPAC Name |
1-[3-(trifluoromethoxy)phenyl]cyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO.ClH/c11-10(12,13)15-8-3-1-2-7(6-8)9(14)4-5-9;/h1-3,6H,4-5,14H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBOGGHFIGNRFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=CC=C2)OC(F)(F)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[3-(Trifluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride, also known by its CAS number 1909319-32-9, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by various studies and data tables.
- Molecular Formula : C10H11ClF3NO
- Molecular Weight : 253.65 g/mol
- CAS Number : 1909319-32-9
- Structural Characteristics : The compound features a cyclopropane moiety and a trifluoromethoxy group, which may influence its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, indicating potential applications in pharmacology and therapeutic areas. The following sections summarize key findings related to its biological activity.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of compounds similar to this compound. The presence of the trifluoromethoxy group is believed to enhance the lipophilicity and membrane permeability of the compound, potentially increasing its efficacy against microbial pathogens.
Anticancer Potential
The anticancer potential of this compound has also been examined. Preliminary findings suggest that it may exhibit cytotoxic effects on various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis induction |
| A549 (Lung) | 15.0 | Cell cycle arrest |
Neuropharmacological Effects
Research indicates that compounds structurally related to this compound may have neuropharmacological effects, potentially acting as modulators of neurotransmitter systems. This could have implications for treating neurodegenerative disorders.
| Neurotransmitter System | Effect Observed | Reference |
|---|---|---|
| Dopaminergic | Increased release in vitro | |
| Serotonergic | Inhibition of reuptake |
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at Yantai University evaluated the antimicrobial efficacy of several fluorinated compounds, including this compound. The results demonstrated significant inhibition against S. aureus, suggesting that the trifluoromethoxy group enhances antimicrobial properties due to increased lipophilicity.
Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines revealed that this compound can induce apoptosis in MCF-7 cells at concentrations as low as 12.5 µM. This effect was attributed to the activation of caspase pathways, highlighting its potential as an anticancer agent.
Scientific Research Applications
Neuroprotection
One of the most promising applications of 1-[3-(Trifluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride is its neuroprotective properties, particularly in relation to the blood-brain barrier (BBB). Research indicates that this compound can protect the BBB against ischemic injury:
-
Experimental Models :
- Permanent Middle Cerebral Artery Occlusion (pMCAO) in rats.
- Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in human brain microvascular endothelial cells (HBMVECs).
-
Key Findings :
- Decreased brain edema and Evans blue content in pMCAO models.
- Enhanced expression of tight junction proteins such as claudin-5, occludin, and zonula occludens-1 (ZO-1) .
Pharmacological Studies
The trifluoromethoxy group present in the compound enhances its lipophilicity, which may contribute to its biological activity. Studies have shown that it can interact with various biological targets:
- Mechanism of Action :
- Modulation of reactive oxygen species (ROS) injury.
- Regulation of pro-inflammatory cytokines such as interleukin-1β (IL-1β), IL-6β, and tumor necrosis factor-alpha (TNF-α).
- Downregulation of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and inflammation .
Organic Synthesis
The unique structural features of this compound make it an important reagent in organic synthesis. The trifluoromethoxy group has been identified as a novel moiety that can facilitate various chemical reactions, leading to the development of new compounds with potential applications across different scientific disciplines.
Table 1: Summary of Experimental Findings
| Study Model | Application | Key Results |
|---|---|---|
| pMCAO Rat Model | Neuroprotection | Decreased brain edema; increased tight junction protein expression |
| OGD/R Model | BBB Integrity | Reduced permeability; enhanced claudin-5 and ZO-1 expression; mitigated ROS injury |
Case Study 1: Neuroprotection Against Ischemic Injury
In a study involving the pMCAO model, the administration of this compound resulted in significant neuroprotective effects. The compound not only reduced brain edema but also enhanced the expression of critical tight junction proteins, suggesting a protective role for the BBB during ischemic events .
Case Study 2: In Vitro Protection of BBB Integrity
In vitro studies using HBMVECs demonstrated that this compound effectively preserved BBB integrity under conditions mimicking ischemic stress. The results indicated a reduction in permeability and an increase in protective protein expressions, highlighting its potential therapeutic application for stroke and other cerebrovascular diseases .
Q & A
Basic Question: What are the common synthetic routes for 1-[3-(Trifluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
Synthesis typically involves cyclopropanation of a pre-functionalized benzene derivative followed by amine introduction and salt formation. Key steps include:
- Friedel-Crafts acylation : To attach trifluoromethoxybenzene to a cyclopropane precursor .
- Asymmetric cyclopropane formation : Using chiral catalysts or enantioselective reagents to control stereochemistry, critical for biological activity .
- Amine functionalization : Reductive amination or Hofmann degradation to introduce the primary amine group .
- Salt formation : Hydrochloride salt precipitation via HCl gas or aqueous HCl .
Optimization Strategies : - Use continuous flow reactors to enhance reaction efficiency and scalability .
- Monitor reaction progress with inline NMR or LC-MS to adjust stoichiometry and temperature in real time .
Basic Question: How is the structural integrity of the cyclopropane ring confirmed in this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR detect cyclopropane ring protons (δ ~0.8–1.5 ppm) and carbons (δ ~8–15 ppm). Coupling constants ( Hz) confirm ring strain .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., CHFNO·HCl) and detects fragmentation patterns indicative of cyclopropane cleavage .
- X-ray Crystallography : Resolves spatial arrangement of the cyclopropane ring and trifluoromethoxy-phenyl orientation .
Advanced Question: What mechanistic insights explain the stability of the cyclopropane ring under acidic or oxidative conditions?
Methodological Answer:
- Electronic Effects : The electron-withdrawing trifluoromethoxy group reduces ring strain by delocalizing electron density, enhancing stability .
- Steric Protection : The phenyl group shields the cyclopropane from nucleophilic attack, as shown in computational studies (DFT) .
- Experimental Validation : Conduct kinetic studies under varying pH and oxidizing agents (e.g., HO, KMnO) to quantify degradation rates .
Advanced Question: How can enantiomeric purity be achieved and validated for this chiral cyclopropane derivative?
Methodological Answer:
- Chiral Resolution : Use preparative HPLC with chiral stationary phases (e.g., cellulose- or amylose-based columns) .
- Asymmetric Synthesis : Employ chiral auxiliaries or organocatalysts during cyclopropanation (e.g., Davies’ rhodium catalysts) .
- Validation : Measure optical rotation and compare with literature values. Enantiomeric excess (ee) is quantified via chiral GC or NMR with chiral shift reagents .
Basic Question: What safety protocols are critical when handling this compound in the laboratory?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles .
- Ventilation : Use fume hoods for synthesis steps involving volatile intermediates (e.g., HCl gas) .
- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal in designated halogenated waste containers .
Advanced Question: How can researchers design assays to evaluate the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Binding Assays :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to immobilized targets .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .
- Functional Assays :
- Structural Analysis : Co-crystallize the compound with its target for X-ray diffraction studies to identify hydrogen-bonding and steric interactions .
Advanced Question: What computational tools are recommended to resolve contradictions between experimental and theoretical data (e.g., unexpected reactivity)?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate transition states and reaction pathways to explain anomalous byproducts .
- Molecular Dynamics (MD) : Simulate solvation effects or protein-ligand dynamics to reconcile binding affinity discrepancies .
- Machine Learning (ML) : Train models on existing reaction datasets to predict optimal conditions for challenging transformations .
Advanced Question: How can researchers optimize analytical methods (e.g., HPLC) for quantifying this compound in complex matrices?
Methodological Answer:
- Column Selection : Use C18 or phenyl-hexyl columns for polar interactions with the trifluoromethoxy group .
- Mobile Phase Optimization : Adjust pH (2.5–3.5 with formic acid) and acetonitrile/water gradients to improve peak resolution .
- Detection : Employ UV-Vis at 254 nm (for aromatic rings) or tandem MS for trace quantification in biological samples .
Advanced Question: What strategies are effective for identifying metabolites or degradation products of this compound?
Methodological Answer:
- In Vitro Models : Incubate with liver microsomes or S9 fractions to simulate Phase I/II metabolism .
- High-Resolution Mass Spectrometry (HRMS) : Use LC-HRMS with data-dependent acquisition (DDA) to fragment unknown peaks .
- Isotopic Labeling : Synthesize C-labeled analogs to track metabolic pathways via isotopic patterns .
Advanced Question: How can computational modeling guide the design of derivatives with enhanced target selectivity?
Methodological Answer:
- Pharmacophore Modeling : Identify critical features (e.g., amine group, cyclopropane rigidity) using tools like Schrödinger’s Phase .
- Docking Studies : Screen virtual libraries against target structures (e.g., GPCRs) to prioritize derivatives with improved binding .
- QSAR Analysis : Corrogate substituent effects (e.g., fluorine position) with activity data to refine synthetic priorities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
